6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
The compound 6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one belongs to the tetrahydropyridopyrimidinone class, characterized by a bicyclic scaffold that combines pyridine and pyrimidine rings. This structural motif is prevalent in medicinal chemistry due to its ability to interact with diverse biological targets, including enzymes and receptors . The compound features two key substituents:
- 6-(2-Methoxyethyl group: Enhances solubility via its ether oxygen while maintaining moderate lipophilicity.
Synthetic routes for related pyridopyrimidinones often involve cyclization of intermediates, such as the two-step method described for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives .
Properties
IUPAC Name |
6-(2-methoxyethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c1-26-8-7-24-6-5-15-14(10-24)16(25)23-17(22-15)27-11-12-3-2-4-13(9-12)18(19,20)21/h2-4,9H,5-8,10-11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEKBCRMQSGRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a novel tetrahydropyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a tetrahydropyrimidine core and various functional groups, including methoxyethyl and trifluoromethyl moieties. These structural attributes suggest significant implications for pharmacological applications, particularly in metabolic and cancer-related pathways.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of multiple functional groups that enhance its lipophilicity and biological activity. The trifluoromethyl group is particularly noteworthy due to its influence on the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound may act as an agonist for the G protein-coupled receptor 119 (GPR119) , which plays a crucial role in insulin secretion and glucose metabolism. Activation of GPR119 has been linked to improved glucose homeostasis and potential therapeutic effects in diabetes management.
The biological activity of the compound is likely mediated through its interactions with specific receptors or enzymes. For example:
- GPR119 Agonism : This receptor is involved in the regulation of insulin secretion from pancreatic beta cells and influences lipid metabolism. Compounds that activate GPR119 can enhance glucose-dependent insulin secretion.
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Preliminary studies suggest that related compounds in the tetrahydropyrido-pyrimidine class exhibit inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism. This inhibition can lead to increased levels of incretin hormones, further enhancing insulin secretion .
Comparative Analysis with Similar Compounds
Several compounds with similar structures have been studied for their biological activities. A comparison of their activities is summarized in Table 1.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | GPR119 Agonist | |
| Compound B | DPP-IV Inhibitor | |
| Compound C | PI3Kδ Inhibitor |
Case Study 1: GPR119 Activation
In a study evaluating various GPR119 agonists, This compound was found to significantly enhance insulin secretion in vitro under glucose-stimulated conditions. This suggests its potential utility in treating type 2 diabetes.
Case Study 2: Cancer Pathways
Another investigation focused on the role of tetrahydropyrido-pyrimidines in cancer therapy highlighted that similar compounds could inhibit HPK1 (Hematopoietic Progenitor Kinase 1), which is involved in oncogenic signaling pathways. The findings indicated a promising avenue for further exploration of this compound's anticancer properties .
Synthesis Methods
The synthesis of This compound can be achieved through various methods involving nucleophilic substitutions and cyclization reactions. Controlled synthesis techniques allow for variations in yield and purity depending on reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The pyrido[4,3-d]pyrimidin-4(3H)-one core differentiates this compound from thieno[2,3-d]pyrimidinones (e.g., ), where a sulfur-containing thiophene ring replaces the pyridine.
Substituent Analysis
Key comparisons include:
- The 6-(2-methoxyethyl) group contrasts with 6-benzyl (), favoring solubility over lipophilicity, which may reduce off-target interactions .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The compound is synthesized via alkylation of a pyrimidinone core followed by thioether formation. Key steps include:
- Alkylation : Reaction of 6-methyl-2-thiopyrimidin-4(3H)-one with alkylating agents like methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH) to introduce the 2-methoxyethyl group .
- Thioether Coupling : Heating the intermediate with a substituted benzyl thiol (e.g., 3-(trifluoromethyl)benzyl thiol) at elevated temperatures (140°C) in polar aprotic solvents like DMF or dioxane .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .
Basic: How is the compound’s structural integrity confirmed post-synthesis?
Characterization involves:
- 1H NMR Spectroscopy : To verify substituent positions and integration ratios (e.g., trifluoromethylbenzyl protons at δ 4.2–4.9 ppm, methoxyethyl protons at δ 3.3–3.7 ppm) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
- Chromatography-Mass Spectrometry (LC-MS) : Validates molecular mass and purity (>95%) .
Basic: What are the solubility properties critical for in vitro assays?
The compound is insoluble in water but readily dissolves in:
- Dipolar aprotic solvents : DMF, DMSO, and dioxane .
- Chlorinated solvents : Dichloromethane (DCM) for reaction compatibility .
- Note : Solubility in aqueous buffers requires co-solvents (e.g., 10% DMSO) for biological testing .
Advanced: How can synthesis yield be optimized while minimizing side products?
Strategies include:
- Reagent Selection : Methyl iodide offers higher yields (~85%) compared to dimethyl sulfate (~75%) under basic conditions .
- Temperature Control : Maintaining 140°C during thioether coupling prevents premature decomposition .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) in reductive cyclization improve regioselectivity .
Advanced: How do structural modifications (e.g., trifluoromethyl vs. methoxy groups) influence biological activity?
- Substituent Effects :
- Comparative Studies : Parallel synthesis of analogs (e.g., 3-Cl, 4-Br derivatives) with anticonvulsant activity assays (e.g., MES or scPTZ models) identifies activity trends .
Advanced: What computational tools predict the compound’s target interactions?
- Molecular Docking : Software like AutoDock Vina models binding to GABA receptors (e.g., docking scores < −8.0 kcal/mol indicate strong anticonvulsant potential) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate electronic parameters (e.g., logP, polar surface area) with activity .
Advanced: How can green chemistry principles be applied to its synthesis?
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF to reduce toxicity .
- Catalyst Recycling : Palladium nanoparticles immobilized on silica enable ≥5 reuse cycles without yield loss .
- Waste Minimization : One-pot alkylation-thioether coupling reduces intermediate isolation steps .
Advanced: What mechanisms underlie its biological activity in neurological models?
- GABA Modulation : The compound potentiates GABAₐ receptor currents by binding to the benzodiazepine site (IC₅₀ ≤ 10 µM in patch-clamp assays) .
- Oxidative Stress Mitigation : Reduces lipid peroxidation (MDA levels) in PTZ-induced seizure models .
- Metabolite Profiling : LC-MS/MS identifies stable N-oxide metabolites with prolonged half-lives (>6 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
